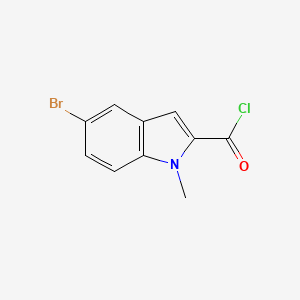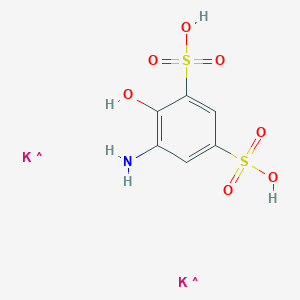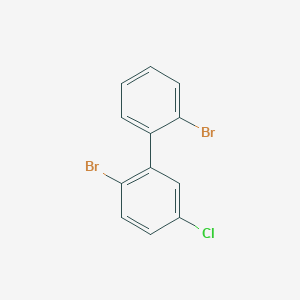
2,2'-Dibromo-5-chloro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dibromo-5-chloro-1,1’-biphenyl: is an organic compound with the molecular formula C12H7Br2Cl It is a derivative of biphenyl, where the biphenyl core is substituted with two bromine atoms at the 2 and 2’ positions and a chlorine atom at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5-chloro-1,1’-biphenyl can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst.
Direct Halogenation: Another approach is the direct halogenation of biphenyl derivatives using bromine and chlorine under controlled conditions.
Industrial Production Methods: Industrial production of 2,2’-Dibromo-5-chloro-1,1’-biphenyl may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2,2’-Dibromo-5-chloro-1,1’-biphenyl can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced biphenyl derivatives.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 2,2’-Dibromo-5-chloro-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It serves as a precursor for the synthesis of various functionalized biphenyl compounds .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique substitution pattern allows for the exploration of new bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, 2,2’-Dibromo-5-chloro-1,1’-biphenyl is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2,2’-Dibromo-5-chloro-1,1’-biphenyl in chemical reactions involves the activation of the biphenyl core through the electron-withdrawing effects of the bromine and chlorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure. These interactions can modulate the activity of the targets, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2,2’-Dibromo-1,1’-biphenyl: This compound lacks the chlorine substituent at the 5 position, resulting in different reactivity and properties.
2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl:
Uniqueness: 2,2’-Dibromo-5-chloro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H7Br2Cl |
|---|---|
Peso molecular |
346.44 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromophenyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H7Br2Cl/c13-11-4-2-1-3-9(11)10-7-8(15)5-6-12(10)14/h1-7H |
Clave InChI |
RGVZFGNNPXHIHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
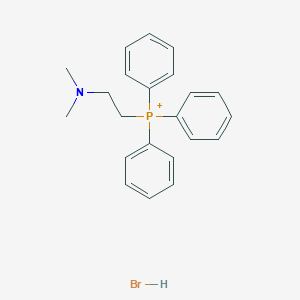
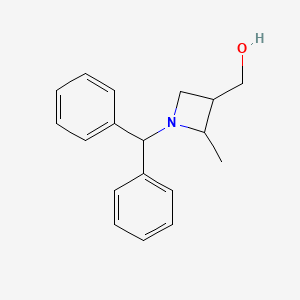
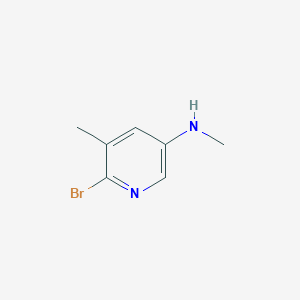
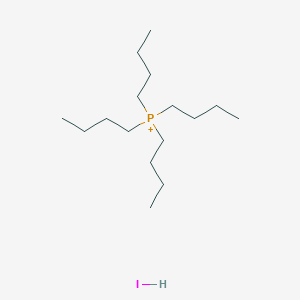
![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
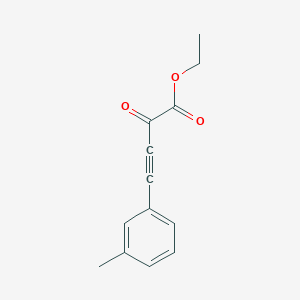
![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)
![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)
